molecular formula C9H20Cl2N2 B2812512 2,9-Diazaspiro[5.5]undecane dihydrochloride CAS No. 2227206-72-4

2,9-Diazaspiro[5.5]undecane dihydrochloride

Cat. No.: B2812512
CAS No.: 2227206-72-4
M. Wt: 227.17
InChI Key: ABNXEGUBGHXRRQ-UHFFFAOYSA-N
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Description

2,9-Diazaspiro[55]undecane dihydrochloride is a chemical compound with the empirical formula C9H18Cl2N2O It is a member of the diazaspiro family, which are known for their unique spirocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Diazaspiro[55]undecane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 2,9-Diazaspiro[5.5]undecane dihydrochloride may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,9-Diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different spirocyclic compounds, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Diazaspiro[4.5]decan-1-one hydrochloride
  • 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride
  • 1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride

Uniqueness

2,9-Diazaspiro[5.5]undecane dihydrochloride is unique due to its specific spirocyclic structure and the presence of two nitrogen atoms within the ring system. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to induce specific cellular responses, such as the endoplasmic reticulum stress response, further distinguishes it from other diazaspiro compounds .

Properties

IUPAC Name

2,9-diazaspiro[5.5]undecane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-9(8-11-5-1)3-6-10-7-4-9;;/h10-11H,1-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNHLMYEMBTAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)CNC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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